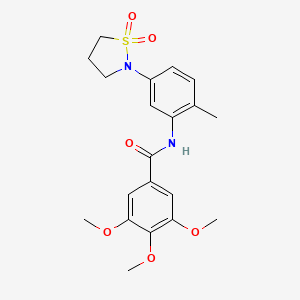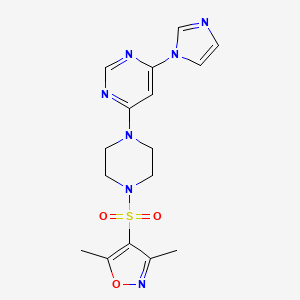
4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C16H19N7O3S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiproliferative Activity
A study focused on synthesizing derivatives related to the given compound, demonstrating significant antiproliferative effects against various human cancer cell lines. This research highlights the potential of such compounds in cancer therapy, suggesting that specific derivatives could be further investigated as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antimalarial Activity
Another study synthesized sulfonamide and amide derivatives incorporating the piperazine and imidazo[1,2-b]pyridazine moiety, exhibiting in vitro antimicrobial activity against various bacterial strains and antifungal, as well as antimalarial activity. This suggests a broad spectrum of potential therapeutic applications for compounds within this chemical family (Bhatt et al., 2016).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety demonstrated high antibacterial activity, indicating the promise of such structures in developing new antibacterial drugs (Azab et al., 2013).
Insecticidal Agents
A study synthesized bioactive sulfonamide thiazole derivatives, evaluating their insecticidal effects against the cotton leafworm. This research opens avenues for the development of new agrochemicals to protect crops from pests (Soliman et al., 2020).
properties
IUPAC Name |
4-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S/c1-12-16(13(2)26-20-12)27(24,25)23-7-5-21(6-8-23)14-9-15(19-10-18-14)22-4-3-17-11-22/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOOCFVRZKEDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

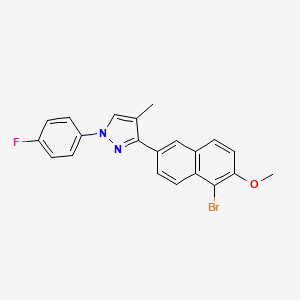
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)
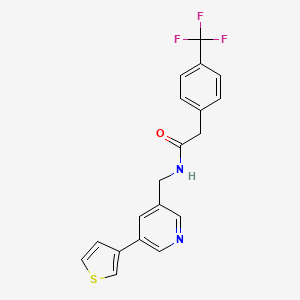
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)
![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)

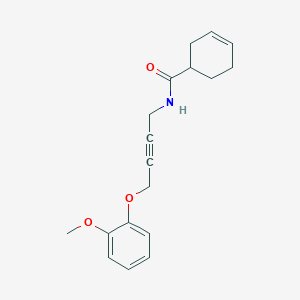

![Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2370422.png)
![1-[1-(2,6-dichlorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2370425.png)
![1-Methylthiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B2370426.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid](/img/structure/B2370428.png)
